

physicochemical properties of isoG nucleoside-1

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Compound of Interest

Compound Name: isoG Nucleoside-1

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An In-depth Technical Guide on the Physicochemical Properties of Isoguanosine (isoG)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoguanosine (isoG), a naturally occurring isomer of guanosine, presents unique physicochemical properties that distinguish it from canonical nucleosides and underpin its potential in diverse applications, including materials science, genetics, and cancer therapy.[\[1\]](#) [\[2\]](#)[\[3\]](#) This technical guide provides a comprehensive overview of the core physicochemical characteristics of isoguanosine. It details its structural features, solubility, dissociation constants, and spectroscopic properties. Furthermore, this document outlines the detailed experimental protocols for the synthesis and characterization of isoG, offering a valuable resource for researchers in medicinal chemistry and drug development.

Core Physicochemical Properties

Isoguanosine's distinct properties arise from a minor structural change compared to guanosine: the transposition of the C2 carbonyl and C6 amino groups.[\[1\]](#)[\[3\]](#) This alteration significantly impacts its hydrogen bonding patterns, tautomeric equilibria, and self-assembly behavior.

General and Structural Properties

Isoguanosine, also known as crotonoside or 2-hydroxyadenosine, is a purine ribonucleoside. Its structure and fundamental properties are summarized below. The single-crystal structure of

isoG has been successfully resolved using microcrystal electron diffraction (MicroED), revealing the existence of four distinct conformers in the solid state. This structural diversity is crucial for its chemical and physical behavior.

Property	Value	Reference
Systematic Name	6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,9-dihydro-2H-purin-2-one	-
Common Names	Isoguanosine (isoG), Crotonoside, 2-Hydroxyadenosine	
CAS Registry Number	1818-71-9	
Molecular Formula	C ₁₀ H ₁₃ N ₅ O ₅	
Molecular Mass	283.24 g/mol	

Quantitative Physicochemical Data

The key quantitative physicochemical properties of isoguanosine and its related forms are presented in the table below. These values are critical for understanding its behavior in biological and chemical systems.

Parameter	Isoguanosine (isoG)	2'- deoxyisoguan- osine (dIsoGuo)	Isoguanine (Base)	Reference
Melting Point (°C)	243-245 (decomp.)	-	> 360	
Aqueous Solubility	Poorly soluble (<1 mg/mL)	-	0.0625 mg/mL	
pKa ₁ (Cationic to Neutral)	3.4 - 4.51	3.45 - 4.0	-	
pKa ₂ (Neutral to Anionic)	8.99 - 9.8	9.80 - 9.9	-	

Spectroscopic Characteristics

Spectroscopic analysis is fundamental to identifying and characterizing isoguanosine. Its UV absorbance is highly dependent on pH and its tautomeric state. In solution, isoG exists as a mixture of keto and enol forms; the N1H keto form absorbs at around 310 nm, while the O2H enol form absorbs near 270 nm. The enol tautomer is generally favored in less polar solvents.

Condition	λ _{max} (nm)	Reference
Isoguanosine (pH 7.4)	293, 247, 206	
Isoguanosine (pH 1.4)	283, 235, 206	
2'-deoxyisoguanosine (pH 7.4)	292, 247, 206	
2'-deoxyisoguanosine (pH 1.4)	284, 235, 205	

Methodologies and Protocols

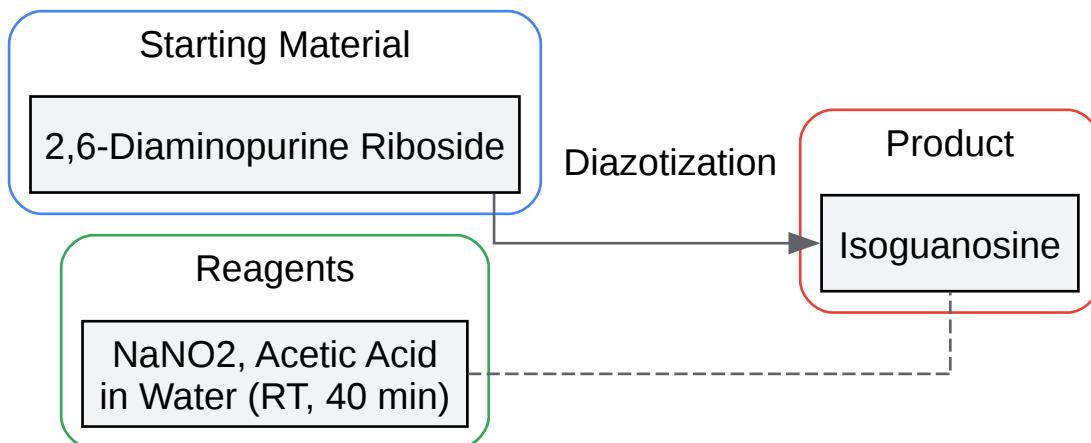
This section provides detailed methodologies for the synthesis and characterization of isoguanosine, compiled from established research.

Synthesis of Isoguanosine

A simple and effective method for the large-scale synthesis of high-purity isoguanosine involves the diazotization of a purine precursor.

Protocol: Synthesis via Diazotization of 2,6-Diaminopurine Riboside

- **Dissolution:** Dissolve 2,6-diaminopurine riboside in water.
- **Reaction Initiation:** Add sodium nitrite (NaNO_2) and acetic acid to the solution at room temperature.
- **Reaction Monitoring:** Allow the reaction to proceed for approximately 40 minutes. The reaction converts the 6-amino group of the precursor into a hydroxyl group via a diazonium salt intermediate.
- **Neutralization:** Adjust the pH of the solution to 7 by adding aqueous ammonia.
- **Purification:** The crude isoguanosine product can be purified by recrystallization or column chromatography to achieve high purity.



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A simplified workflow for the synthesis of isoguanosine.

pKa Determination

The acid dissociation constant (pKa) is a critical parameter for predicting the ionization state of a molecule at a given pH. Several methods are employed for nucleosides.

Protocol: UV Absorbance-Detected pH Titration

- Sample Preparation: Prepare a series of buffer solutions with a range of known pH values (e.g., from pH 2 to 12). Prepare a stock solution of isoguanosine.
- Measurement: For each pH value, add a small, constant volume of the isoguanosine stock solution to the buffer. Record the full UV-Vis absorption spectrum (e.g., 220-350 nm).
- Data Analysis: The ionization of the nucleobase leads to changes in the extinction coefficient. Plot the absorbance at a specific wavelength (where the change is maximal) against the pH.
- pKa Calculation: Fit the resulting titration curve to the Henderson-Hasselbalch equation to determine the pKa value(s).

Protocol: NMR-Detected pH Titration

- Sample Preparation: Prepare a sample of isoguanosine in D₂O.
- Titration: Perform a pH titration directly in the NMR tube by adding microliter amounts of NaOD or DCl. Measure the pH directly in the NMR tube using a microelectrode.
- Spectral Acquisition: Acquire a series of ¹H or ¹³C NMR spectra at each pH point. The chemical shifts of nuclei near the ionization site are sensitive to the protonation state.
- Data Analysis: Plot the chemical shift of a reporter nucleus against pH. Fit the data to the appropriate Henderson-Hasselbalch model to extract the pKa.

Solubility Measurement

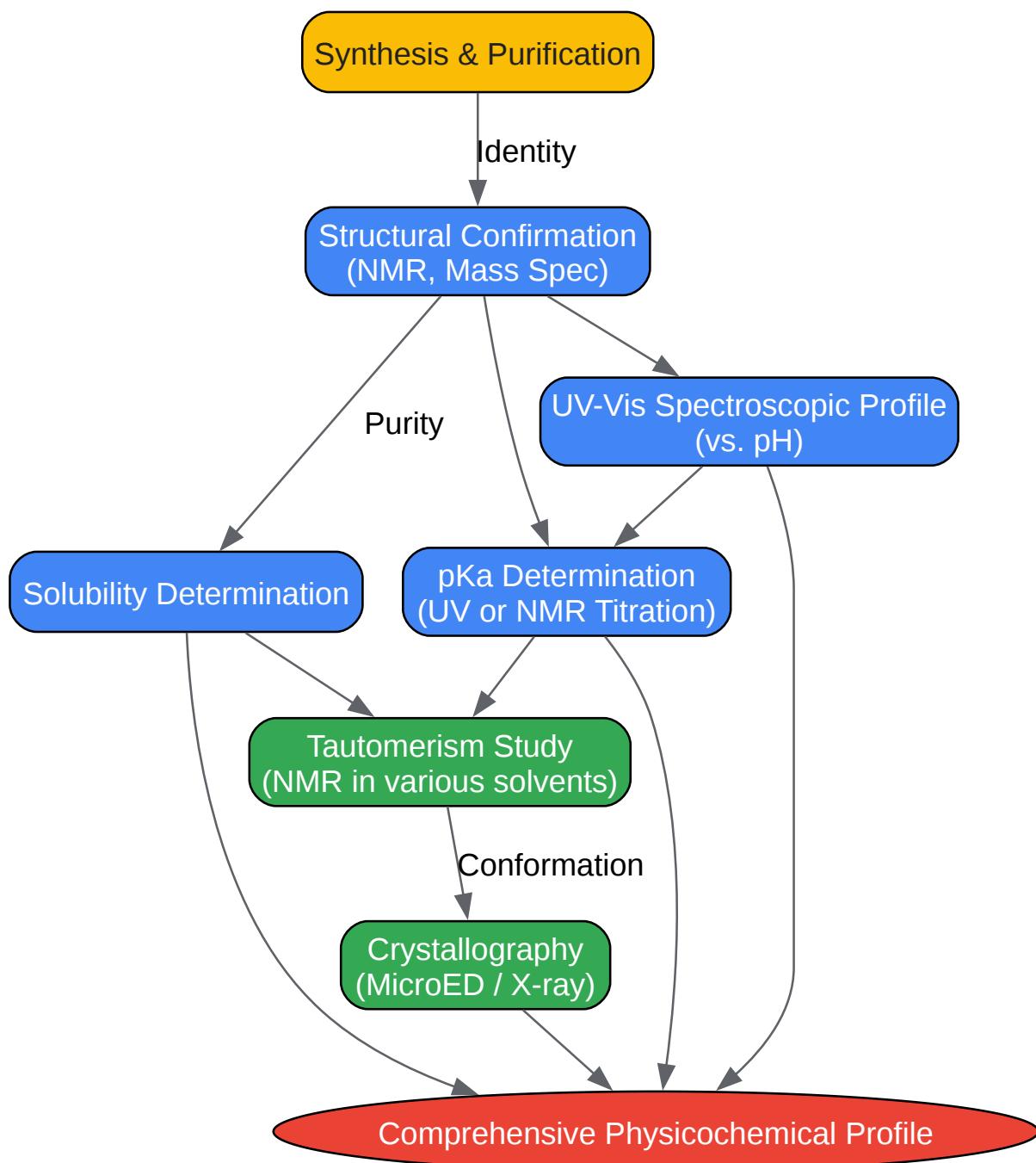
Protocol: Phase Solubility Analysis

- Equilibration: Prepare supersaturated solutions by adding an excess amount of solid isoguanosine to a series of aqueous buffers or solvent systems.

- Shaking: Agitate the samples at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.
- Separation: Centrifuge the samples to pellet the excess solid. Carefully remove an aliquot of the supernatant.
- Quantification: Dilute the supernatant and determine the concentration of dissolved isoguanosine using UV-Vis spectrophotometry by comparing the absorbance to a standard curve.

Experimental Characterization Workflow

The comprehensive characterization of isoguanosine or any novel nucleoside analogue follows a logical progression of experiments. The workflow ensures that fundamental properties are established before more complex investigations are undertaken.



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